molecular formula C7H9NO B13453084 3-Cyclopropyl-3-methyloxirane-2-carbonitrile CAS No. 2839024-77-8

3-Cyclopropyl-3-methyloxirane-2-carbonitrile

Cat. No.: B13453084
CAS No.: 2839024-77-8
M. Wt: 123.15 g/mol
InChI Key: FHINPHAQISDLSJ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-methyloxirane-2-carbonitrile is an organic compound with the molecular formula C7H9NO It is characterized by the presence of a cyclopropyl group, a methyloxirane ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-methyloxirane-2-carbonitrile typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

    Oxirane Ring Formation: The methyloxirane ring can be formed through epoxidation reactions. Common reagents for this step include peracids such as m-chloroperbenzoic acid (mCPBA).

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions, often using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-methyloxirane-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydrox

Properties

CAS No.

2839024-77-8

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

3-cyclopropyl-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C7H9NO/c1-7(5-2-3-5)6(4-8)9-7/h5-6H,2-3H2,1H3

InChI Key

FHINPHAQISDLSJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2CC2

Origin of Product

United States

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